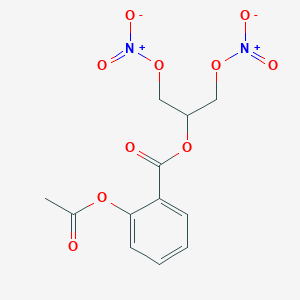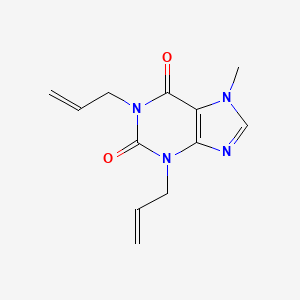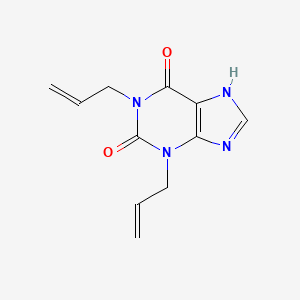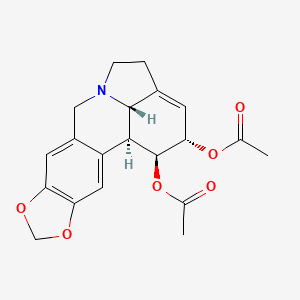
1,2-Diacetoxylycorine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diacetoxylycorine is a derivative of lycorine, an alkaloid found in the Amaryllidaceae family of plants. This compound has garnered interest due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties . Its unique structure and bioactivity make it a valuable subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Diacetoxylycorine can be synthesized through the acetylation of lycorine. The process involves reacting lycorine with acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale acetylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors could enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Diacetoxylycorine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of lycorine or partially reduced intermediates.
Substitution: Formation of substituted lycorine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Industry: Potential use in developing pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1,2-Diacetoxylycorine involves its interaction with molecular targets and pathways. It has been shown to induce apoptosis and autophagy in cancer cells by modulating the TCRP1/Akt/mTOR signaling pathway . This pathway is crucial for cell survival and proliferation, and its inhibition leads to cell death in cancer cells.
Comparación Con Compuestos Similares
1,2-Diacetoxylycorine is compared with other similar compounds such as:
Lycorine: The parent compound, known for its broad spectrum of biological activities.
Gedunin: Another plant-derived compound with antimalarial and anticancer properties.
Narciclasine: A related Amaryllidaceae alkaloid with potent anticancer activity.
Uniqueness: this compound stands out due to its dual acetoxy groups, which enhance its solubility and bioavailability compared to lycorine. This structural modification potentially increases its efficacy in biological systems.
References
Propiedades
Fórmula molecular |
C20H21NO6 |
|---|---|
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
[(1S,17S,18S,19S)-18-acetyloxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraen-17-yl] acetate |
InChI |
InChI=1S/C20H21NO6/c1-10(22)26-17-5-12-3-4-21-8-13-6-15-16(25-9-24-15)7-14(13)18(19(12)21)20(17)27-11(2)23/h5-7,17-20H,3-4,8-9H2,1-2H3/t17-,18-,19+,20+/m0/s1 |
Clave InChI |
LMZHAKUXAHOCST-VNTMZGSJSA-N |
SMILES isomérico |
CC(=O)O[C@H]1C=C2CCN3[C@H]2[C@@H]([C@@H]1OC(=O)C)C4=CC5=C(C=C4C3)OCO5 |
SMILES canónico |
CC(=O)OC1C=C2CCN3C2C(C1OC(=O)C)C4=CC5=C(C=C4C3)OCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







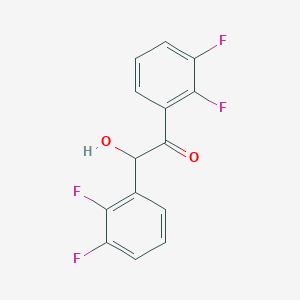
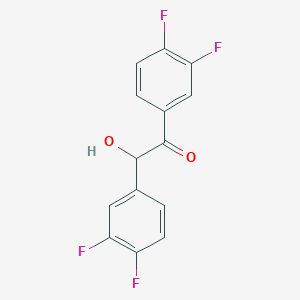
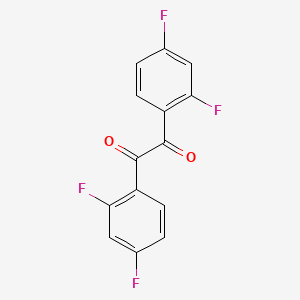
![3-(4-Hydroxy-phenyl)-benzo[d]isoxazol-5-ol](/img/structure/B10839771.png)


